AER-271

Description

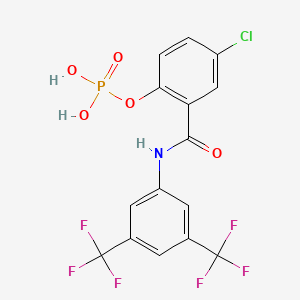

Structure

3D Structure

Properties

IUPAC Name |

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXPHFIHYXZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AER-271 on Aquaporin-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AER-271 is a clinical-stage investigational drug initially developed as a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel, a key target for the treatment of cerebral edema associated with ischemic stroke and other neurological conditions. It is a water-soluble prodrug that rapidly converts to its active form, AER-270, in vivo. Preclinical studies have demonstrated the efficacy of AER-271 in reducing cerebral edema and improving neurological outcomes in various animal models. However, recent scientific findings have introduced a compelling alternative to its mechanism of action, suggesting that AER-270's therapeutic effects may be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, rather than direct AQP4 channel blockade. This guide provides a comprehensive overview of the current understanding of AER-271's mechanism of action, presenting the evidence for both the direct AQP4 inhibition and the NF-κB pathway modulation hypotheses.

The Initial Paradigm: Direct AQP4 Inhibition

The primary hypothesis for AER-271's mechanism of action has been the direct inhibition of AQP4 water channels. AQP4 is the most abundant aquaporin in the central nervous system, predominantly expressed in astrocyte end-feet at the blood-brain barrier, and plays a crucial role in water homeostasis. In pathological conditions such as ischemic stroke, the dysregulation of AQP4 is thought to contribute significantly to the formation of cytotoxic cerebral edema.

Evidence for Direct AQP4 Inhibition

The initial identification of AER-270 as an AQP4 inhibitor stemmed from a high-throughput screening of small molecule libraries using AQP4-expressing cells. The study by Farr et al. (2019) reported that AER-270, a functionalized phenylbenzamide, effectively reduces AQP4-mediated water permeability.[1][2]

Key findings supporting direct AQP4 inhibition:

-

Cell-Based Assays: In a cell-based light scattering assay using CHO cells stably expressing human aquaporins, AER-270 showed preferential inhibition of AQP4-M1 and AQP4-M23 isoforms over AQP1 and AQP5.[2]

-

In Vivo Efficacy: In mouse models of water intoxication and middle cerebral artery occlusion (MCAO), administration of AER-270 or its prodrug AER-271 resulted in reduced cerebral edema and improved neurological outcomes.[1][2]

Quantitative Data for AQP4 Inhibition

The following table summarizes the reported inhibitory activity of AER-270 on various aquaporins from the study by Farr et al. (2019).

| Target | Species | Assay | IC50 | Percent Inhibition (at 10 µM) | Reference |

| AQP4-M1 | Human | Light Scattering | 0.42 µM | 44.9 ± 1.4% | |

| AQP4-M23 | Human | Light Scattering | - | 48.8 ± 1.6% | |

| AQP4 | Rat | Light Scattering | 0.21 µM | ~70% | |

| AQP4 | Mouse | Light Scattering | 0.39 µM | ~20% | |

| AQP1 | Human | Light Scattering | - | 13.2 ± 1.1% | |

| AQP5 | Human | Light Scattering | - | 4.5 ± 0.7% |

Experimental Protocol: Cell-Based Water Permeability Assay (Light Scattering)

A common method to assess AQP4 function is through a cell-based light scattering assay.

The Emerging Controversy: An Alternative Mechanism via NF-κB Inhibition

A recent preprint by Unger et al. (2024) has challenged the long-held view of AER-270 as a direct AQP4 inhibitor. This study presents evidence that the observed in vivo effects of AER-270 may be attributable to its "off-target" activity as an inhibitor of the NF-κB signaling pathway.

Evidence Against Direct AQP4 Inhibition

The study by Unger et al. (2024) failed to replicate the inhibitory effect of AER-270 on AQP4 in more direct assay systems:

-

Mammalian Cell Assays: No inhibition of AQP4-mediated water permeability was observed in MDCK or HeLa cells overexpressing AQP4, nor in primary human or rat astrocytes.

-

Proteoliposome Assay: AER-270 did not inhibit the water permeability of purified recombinant human AQP4 reconstituted into liposomes, a highly controlled in vitro system.

Interestingly, the study did observe an apparent inhibitory effect in the Xenopus laevis oocyte assay, the system used in the initial discovery. The authors suggest this may be an artifact of the oocyte system or due to off-target effects within the oocytes themselves.

The NF-κB Inhibition Hypothesis

The alternative mechanism proposes that AER-270, which is chemically identical to the known IKKβ inhibitor IMD-0354, exerts its therapeutic effects by suppressing the NF-κB pathway. The NF-κB pathway is a critical regulator of inflammation and has been shown to upregulate AQP4 expression in astrocytes.

Key findings supporting NF-κB inhibition:

-

IKKβ Inhibition: AER-270 (IMD-0354) is an established inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling cascade.

-

Reduced AQP4 Expression: Long-term treatment with AER-270 was found to reduce AQP4 gene expression in primary human astrocytes, particularly under hypoxic conditions.

-

Inhibition of NF-κB Target Genes: AER-270 was shown to block the IL-1α-induced upregulation of Complement C3, a known NF-κB target gene, in human astrocytes.

Signaling Pathway Diagram: NF-κB-Mediated AQP4 Upregulation and its Inhibition by AER-270

Quantitative Data for NF-κB Pathway Inhibition and Off-Target Effects

The following table summarizes the reported inhibitory activities of AER-270 (IMD-0354) on components of the NF-κB pathway and other potential off-targets.

| Target | Assay | IC50 | Reference |

| IKKβ | TNF-α induced NF-κB transcription | 1.2 µM | |

| Carbonic Anhydrase-1 | Enzyme activity assay | 3.3 µM |

Experimental Protocol: Measuring NF-κB Activation (p65 Nuclear Translocation)

A key experiment to validate the NF-κB inhibition hypothesis is to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.

Discussion and Future Directions

The emergence of the NF-κB inhibition hypothesis for AER-271's mechanism of action presents a significant paradigm shift. While the initial preclinical data strongly supported a direct AQP4 inhibitory role, the more recent findings from Unger et al. (2024) using more direct and arguably more robust biochemical and cell-based assays, cannot be ignored.

It is plausible that the therapeutic effects of AER-271 in vivo are a result of a combination of both mechanisms, or that the NF-κB inhibitory effect is the dominant one. The reduction in AQP4 expression through NF-κB inhibition would lead to a decrease in water influx into astrocytes, thereby reducing cerebral edema. This indirect effect on AQP4 function could explain the positive outcomes observed in animal models.

To resolve this controversy, further research is required:

-

Direct Binding Studies: More rigorous biophysical studies are needed to definitively determine if AER-270 directly binds to AQP4 with a physiologically relevant affinity.

-

In Vivo Target Engagement: Studies using techniques such as positron emission tomography (PET) with a radiolabeled analog of AER-270 could help to identify its primary targets in the brain in vivo.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of AER-270 that selectively inhibit either AQP4 or IKKβ would be crucial to dissect the contribution of each pathway to the overall therapeutic effect.

-

Clinical Data Analysis: As data from the Phase 1 and any subsequent clinical trials of AER-271 become available, it will be important to analyze biomarkers of both AQP4 function and NF-κB pathway activation to gain insights into its mechanism in humans.

Conclusion

AER-271 remains a promising therapeutic candidate for the treatment of cerebral edema. However, the understanding of its core mechanism of action is currently in a state of flux. The initial hypothesis of direct AQP4 inhibition is now being challenged by compelling evidence for a mechanism involving the inhibition of the NF-κB signaling pathway, which in turn downregulates AQP4 expression. This technical guide has presented the evidence for both proposed mechanisms to provide researchers, scientists, and drug development professionals with a comprehensive and balanced overview of the current state of knowledge. A definitive resolution of this scientific debate will be critical for the continued development and optimal clinical application of AER-271 and for the design of next-generation therapies targeting cerebral edema.

References

Unraveling the Therapeutic Potential of AER-271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. AER-271 is an investigational drug and has not been approved by the U.S. Food and Drug Administration.

Executive Summary

AER-271 is a novel, first-in-class small molecule inhibitor with significant therapeutic potential for neurological conditions characterized by cerebral edema. Initially developed as a potent inhibitor of the aquaporin-4 (AQP4) water channel, recent evidence suggests its mechanism of action may be more complex, potentially involving the modulation of inflammatory and ion transport pathways. This technical guide provides a comprehensive overview of the current understanding of AER-271, including its mechanism of action, preclinical data, and the design of its initial clinical evaluation. The information presented herein is intended to serve as a resource for researchers and drug development professionals interested in the evolving science behind this promising therapeutic candidate.

Introduction: The Challenge of Cerebral Edema

Cerebral edema, or brain swelling, is a life-threatening complication in a multitude of neurological injuries and diseases, including ischemic stroke, traumatic brain injury, and cardiac arrest. The influx of excess water into the brain parenchyma leads to increased intracranial pressure, reduced cerebral blood flow, and neuronal death, contributing significantly to morbidity and mortality. Current therapeutic options for cerebral edema are limited and often carry significant risks.

AER-271 has emerged as a promising therapeutic agent to address this unmet medical need. It is a water-soluble prodrug that is rapidly converted in vivo to its active form, AER-270.

Mechanism of Action: An Evolving Understanding

The Initial Hypothesis: Aquaporin-4 (AQP4) Inhibition

AER-271 was initially developed as a potent inhibitor of Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system (CNS).[1][2] AQP4 is predominantly expressed in astrocyte end-feet at the blood-brain barrier and is considered a key mediator of water movement into the brain during the formation of cytotoxic edema.[1] The therapeutic rationale was that by blocking AQP4, AER-271 could prevent or reduce the influx of water into the brain following an ischemic event, thereby mitigating cerebral edema and its devastating consequences.[1][2]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Hypothesized AQP4 Inhibition by AER-270"

Emerging Evidence for Alternative Mechanisms

Recent preclinical research has introduced a more nuanced understanding of AER-270's mechanism of action. While the effects on cerebral edema are evident, studies now suggest that AER-270 may not be a direct blocker of the AQP4 water channel. Instead, its therapeutic benefits may arise from interactions with other key cellular pathways.

A compelling alternative mechanism is the inhibition of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its activation is a hallmark of ischemic brain injury. By inhibiting IKKβ, AER-270 may suppress the inflammatory cascade that contributes to blood-brain barrier breakdown and the development of vasogenic edema.

dot graph { bgcolor="#FFFFFF"; node [shape=box, style=filled, fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Proposed IKKβ Inhibition by AER-270"

Another potential mechanism of action is the inhibition of carbonic anhydrase. Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a crucial role in pH regulation and ion transport. By inhibiting carbonic anhydrase, AER-270 could alter ion fluxes across cell membranes, thereby influencing water movement and reducing edema formation.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Proposed Carbonic Anhydrase Inhibition"

Preclinical Data

The therapeutic potential of AER-271 has been evaluated in several preclinical models of neurological injury.

Pediatric Asphyxial Cardiac Arrest Model in Rats

A key study investigated the efficacy of AER-271 in a pediatric rat model of asphyxial cardiac arrest, a condition that leads to severe hypoxic-ischemic brain injury and cerebral edema.

Table 1: Efficacy of AER-271 in a Pediatric Rat Model of Asphyxial Cardiac Arrest

| Outcome Measure | Vehicle Control | AER-271 (5 mg/kg) | Percent Improvement | Citation |

| Cerebral Edema (% Brain Water) at 3h | Increased vs. Naïve | No significant increase vs. Naïve | 82.1% reduction in edema | |

| Neurological Deficit Score (NDS) at 3h | 325.00 ± 30.00 | 261.67 ± 20.56 | 20% improvement | |

| Pyknotic Degenerating Neurons (CA1) | Increased vs. Sham | Not different from Sham | 43% reduction | |

| Fluorojade Positivity (CA1) | Increased vs. Sham | Not different from Sham | 49% reduction |

Ischemic Stroke Models

AER-271 has also shown promise in rodent models of ischemic stroke, including the middle cerebral artery occlusion (MCAO) model. Studies have reported that treatment with AER-271 improved neurological outcomes and reduced swelling in these models. A recent study demonstrated that AER-271 treatment led to significant improvements in post-stroke weight recovery and neurological scores, along with a reduction in cerebral infarction volume.

Water Intoxication Model

In a mouse model of water intoxication, which induces severe cerebral edema, AER-271 demonstrated protective effects.

Clinical Development: Phase 1 Study

AER-271 has completed a Phase 1 clinical trial in healthy human volunteers.

Study Design

The Phase 1 trial was a double-blind, randomized, placebo-controlled, single and multiple ascending dose study designed to evaluate the safety, tolerability, and pharmacokinetics of intravenously administered AER-271.

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

} caption: "Phase 1 Clinical Trial Workflow"

Publicly Available Results

As of the date of this document, detailed quantitative results from the Phase 1 study, including specific pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) and a comprehensive safety profile, have not been made publicly available. Aeromics, Inc. has announced the successful completion of the Phase 1 study.

Experimental Protocols

Pediatric Asphyxial Cardiac Arrest Model in Rats

-

Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

-

Induction of Cardiac Arrest: 9-minute asphyxia.

-

Treatment: AER-271 or vehicle administered at the time of resuscitation.

-

Dosage: 5 mg/kg intraperitoneal (IP) bolus at 0 and 60 minutes post-resuscitation.

-

Outcome Measures:

-

Cerebral Edema: Measured by the wet-dry weight method at 3, 6, and 24 hours post-cardiac arrest.

-

Neurological Deficit Score (NDS): Assessed at various time points.

-

Histology: Evaluation of neuronal death in the hippocampus (H&E staining and Fluorojade).

-

-

Pharmacokinetics: Plasma levels of AER-270 were measured by LC-MS/MS.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

While specific protocols for AER-271 studies are not fully detailed in the public domain, the MCAO model is a standard method to induce focal cerebral ischemia.

-

General Procedure:

-

Anesthesia is induced in the rodent.

-

A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is ligated and a filament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia.

-

The filament is then withdrawn to allow for reperfusion.

-

-

Treatment: AER-271 or vehicle is typically administered before, during, or after the ischemic period.

-

Outcome Measures:

-

Infarct Volume: Measured using TTC staining of brain slices.

-

Neurological Deficit Scoring: Assessment of motor and sensory function.

-

Edema Measurement: Brain water content analysis.

-

Future Directions and Conclusion

AER-271 represents a promising therapeutic candidate for the treatment of cerebral edema associated with various neurological conditions. While the initial hypothesis focused on AQP4 inhibition, the emerging evidence for alternative mechanisms of action, including IKKβ and carbonic anhydrase inhibition, opens up new avenues for research and suggests a more complex and potentially broader therapeutic utility.

The successful completion of the Phase 1 clinical trial is a significant milestone. The forthcoming results from this study will be crucial for guiding the future clinical development of AER-271. Further preclinical studies are also warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in a wider range of neurological disorders. The data gathered to date strongly support the continued investigation of AER-271 as a novel and potentially life-saving therapy for patients suffering from the devastating consequences of cerebral edema.

References

AER-271: A Selective Aquaporin-4 Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Cerebral edema, the accumulation of excess water in the brain, is a life-threatening complication in numerous neurological conditions, including ischemic stroke, cardiac arrest, and traumatic brain injury.[1][2] Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system, plays a pivotal role in the formation and resolution of cerebral edema.[1][3] Its strategic location at the blood-brain barrier and on astrocyte endfeet makes it a prime therapeutic target for controlling brain water homeostasis.[1] AER-271 is a novel, first-in-class, intravenously administered small molecule inhibitor of AQP4 that has shown significant promise in preclinical models of acute brain injury. This technical guide provides a comprehensive overview of AER-271, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies.

Chemical Properties and Pharmacokinetics

AER-271 is a water-soluble phosphonate prodrug of AER-270, a potent and selective AQP4 inhibitor. Following administration, AER-271 is rapidly converted in vivo to the active compound AER-270 by endogenous phosphatases. This conversion allows for efficient delivery of the active drug to its target.

Chemical Details:

-

AER-271: 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate

-

Molecular Formula: C₁₅H₉ClF₆NO₅P

-

Molecular Weight: 463.65 g/mol

-

AER-270: N-[3,5-bis (trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Pharmacokinetic studies in rats have shown that following intravenous or intraperitoneal administration of AER-271, plasma levels of AER-270 reach therapeutic concentrations rapidly. In a pediatric model of asphyxial cardiac arrest, therapeutic drug levels were confirmed in the brain at 180 minutes post-administration. A Phase 1 clinical trial in healthy human volunteers was initiated to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered AER-271.

Mechanism of Action

AER-270, the active metabolite of AER-271, selectively inhibits the water permeability of AQP4 channels. By blocking these channels, AER-270 reduces the influx of water into the brain parenchyma, thereby mitigating the formation of cytotoxic cerebral edema. This targeted inhibition of AQP4-mediated water movement has been demonstrated in various preclinical models of central nervous system injury.

References

- 1. The aquaporin-4 inhibitor AER-271 blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "The aquaporin-4 inhibitor AER-271 blocks acute cerebral edema and impr" by Jessica S. Wallisch, Keri Janesko-Feldman et al. [scholar.barrowneuro.org]

- 3. broadviewventures.org [broadviewventures.org]

In Vivo Conversion of AER-271 to AER-270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AER-271 is a water-soluble phosphonate prodrug designed for the systemic delivery of AER-270, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel. The in vivo conversion of AER-271 to its active form, AER-270, is a critical step in its mechanism of action, enabling the therapeutic potential of AQP4 inhibition in conditions such as cerebral edema associated with ischemic stroke and other neurological injuries. This technical guide provides a comprehensive overview of the in vivo conversion process, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.

AER-271 was developed to overcome the poor water solubility of AER-270, thereby improving its suitability for parenteral administration.[1] The conversion is facilitated by the ubiquitous endogenous phosphatases present in the body, which cleave the phosphate group from AER-271 to release the active AER-270 molecule.[1][2][3] This biotransformation has been characterized in preclinical models, and the pharmacokinetics of both compounds have been assessed to establish therapeutic dosing regimens.[2]

Mechanism of In Vivo Conversion

The conversion of AER-271 to AER-270 is a one-step enzymatic reaction. AER-271, chemically known as 2-{[3,5-Bis(trifluoromethyl) phenyl]carbamoyl}-4-chlorophenyl dihydrogen phosphate, is hydrolyzed by endogenous alkaline and acid phosphatases. These enzymes are widely distributed throughout the body, ensuring rapid and efficient conversion of the prodrug into the active drug following administration.

Pharmacokinetic Data

Preclinical studies in rodent models have provided valuable insights into the pharmacokinetic profiles of AER-271 and AER-270 following systemic administration of the prodrug.

Table 1: Pharmacokinetic Parameters of AER-270 Following AER-271 Administration in Rats

| Administration Route | Dose of AER-271 | Time to Peak Plasma Concentration (Tmax) of AER-270 | Peak Plasma Concentration (Cmax) of AER-270 | Reference |

| Intravenous (IV) | Not specified | Rapid | Peaked shortly after administration | |

| Intraperitoneal (IP) | Not specified | ~20 minutes | Less variable than IV | |

| Intraperitoneal (IP) | Loading dose | 180 min post-cardiac arrest | 726.16 ± 114.22 ng/mL |

Note: Specific dosing information was not available in all cited literature.

Table 2: Bioanalytical Method for AER-270 Quantification

| Analytical Method | Matrix | Chromatography | Mass Spectrometry | Quantitation Range | Reference |

| Tandem LC-MS/MS | Plasma | C18 reversed-phase | Triple-quadrupole with ESI probe (MRM) | 0.5–1000 ng/mL |

Experimental Protocols

Detailed methodologies for key experiments involving the in vivo administration of AER-271 and the subsequent analysis of AER-270 are outlined below.

Animal Models and AER-271 Administration

Objective: To evaluate the in vivo conversion of AER-271 to AER-270 and its therapeutic efficacy.

Animal Model:

-

Species: Male mice (C57BL/6J, 8-12 weeks old, 25-30 g) or Sprague-Dawley rats.

-

Housing: Standard laboratory conditions with a 12:12 light/dark cycle and ad libitum access to food and water.

AER-271 Formulation and Administration:

-

Formulation: AER-271 is typically dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS). For intraperitoneal injections in some studies, AER-271 was dissolved in a vehicle containing DMSO, with the final DMSO concentration kept low (e.g., 1.0%) to avoid toxicity.

-

Administration Routes:

-

Intraperitoneal (IP) Injection: A common route for preclinical studies, providing rapid systemic absorption. Doses have ranged from 5 mg/kg.

-

Intravenous (IV) Bolus/Infusion: Used to achieve rapid and complete bioavailability.

-

-

Dosing Regimen: Dosing can be a single bolus or multiple doses depending on the experimental design. For example, in a pediatric model of asphyxial cardiac arrest, AER-271 was administered as a bolus at 0 and 60 minutes post-resuscitation.

Bioanalytical Method for AER-270 Quantification

Objective: To accurately measure the concentration of AER-270 in plasma samples.

Method: Tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Protocol:

-

Sample Preparation: Plasma samples are collected from animals at various time points following AER-271 administration. Proteins in the plasma are precipitated, and the supernatant is extracted for analysis.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., Prodigy 2 x 150 mm, 5 µm, 110A).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer containing a counter-ion such as ammonium carbonate.

-

-

Mass Spectrometric Detection:

-

Instrument: Triple-quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) probe.

-

Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

Quantification: A standard curve is generated using known concentrations of AER-270 to quantify the concentration in the experimental samples. The reliable quantitation range is reported to be 0.5–1000 ng/mL.

Signaling Pathway and Mechanism of Action

AER-270, the active metabolite of AER-271, exerts its therapeutic effect by inhibiting AQP4, the primary water channel in the brain. In pathological conditions like ischemic stroke, cytotoxic edema leads to an influx of water into brain cells, primarily through AQP4 channels on astrocytes. By blocking these channels, AER-270 reduces water influx, thereby mitigating cerebral edema and its detrimental consequences.

It is also noteworthy that AER-270 is chemically identical to IMD-0354, a known inhibitor of the IκB kinase (IKK) β subunit, which plays a role in the NF-κB signaling pathway. However, the primary mechanism attributed to its efficacy in reducing cerebral edema is the direct inhibition of AQP4.

Clinical Development

A Phase 1 clinical trial (NCT03804476) was initiated in 2018 to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of AER-271 in healthy volunteers. The study was completed in 2019; however, as of late 2025, the results have not been publicly reported.

Conclusion

The in vivo conversion of the prodrug AER-271 to the active AQP4 inhibitor AER-270 is a rapid and efficient process mediated by endogenous phosphatases. Preclinical studies have demonstrated that this conversion leads to therapeutic plasma concentrations of AER-270, which can effectively reduce cerebral edema in models of neurological injury. The well-characterized bioanalytical methods and established experimental protocols provide a solid foundation for further research and development of this promising therapeutic agent. The forthcoming results from the Phase 1 clinical trial are eagerly anticipated and will be crucial in determining the future clinical trajectory of AER-271.

References

- 1. The aquaporin-4 inhibitor AER-271 blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glymphatic fluid transport is suppressed by the AQP4 inhibitor AER-271 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacological Properties of AER-271

For Researchers, Scientists, and Drug Development Professionals

Abstract

AER-271 is a water-soluble phosphonate prodrug of AER-270, a small molecule initially identified as a selective, partial antagonist of the aquaporin-4 (AQP4) water channel. It has been investigated for its therapeutic potential in reducing cerebral edema associated with various neurological injuries, including ischemic stroke, cardiac arrest, and radiation-induced brain injury. Preclinical studies in rodent models have demonstrated the efficacy of AER-271 in mitigating brain swelling, improving neurological outcomes, and reducing neuronal damage. However, recent studies have introduced a critical debate regarding its primary mechanism of action, suggesting that the observed in vivo effects may be attributable to off-target activities rather than direct AQP4 inhibition. This technical guide provides a comprehensive overview of the pharmacological properties of AER-271, presenting available quantitative data, detailed experimental protocols, and a critical discussion of its proposed and potential mechanisms of action.

Mechanism of Action

Proposed Primary Target: Aquaporin-4 (AQP4) Inhibition

AER-271 is designed as a prodrug that, upon administration, is converted in vivo by endogenous phosphatases to its active form, AER-270.[1] AER-270 was initially identified through high-throughput screening as an inhibitor of AQP4-mediated water transport.[1] AQP4 is the most abundant water channel in the central nervous system, predominantly expressed in astrocyte end-feet at the blood-brain barrier and is implicated in the formation of cytotoxic cerebral edema. The therapeutic rationale for AER-271 is based on the hypothesis that by inhibiting AQP4, it can reduce the influx of water into the brain parenchyma following an ischemic or other neurological insult, thereby alleviating cerebral edema and its detrimental consequences.[1]

Controversy and Potential Off-Target Effects

Recent evidence from a 2024 preprint has challenged the role of AER-270 as a direct AQP4 inhibitor. While confirming the inhibitory effect of AER-270 in Xenopus laevis oocyte expression systems, the study found no significant inhibition of AQP4 in mammalian cell lines or in proteoliposome-based assays with recombinant human AQP4. This has led to the proposition that the beneficial effects of AER-271 observed in vivo may be mediated through alternative mechanisms.

Potential off-target effects of AER-270 that have been identified include the inhibition of carbonic anhydrase and IκB kinase (IKKβ), which would in turn modulate the NF-κB signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for AER-270, the active form of AER-271.

Table 1: In Vitro Activity of AER-270

| Parameter | Target | Value | Assay System | Reference |

| Binding Affinity (Kd) | Recombinant hAQP4 (SMA-solubilised) | 35.8 ± 4.6 µM | Tryptophan fluorescence quenching | |

| Recombinant hAQP4 (DDM-solubilised) | 17.0 ± 3.1 µM | Tryptophan fluorescence quenching | ||

| Functional Inhibition (IC50) | Carbonic Anhydrase 1 | 3.3 µM | Commercial enzyme activity kit | |

| Cytotoxicity (LD50) | Primary Human Astrocytes | 5.3 µM | MTT Assay |

Table 2: Pharmacokinetics of AER-271 in a Pediatric Rat Model of Asphyxial Cardiac Arrest

| Administration Route | Dose | Time Point | Plasma Concentration of AER-270 (ng/mL) | Reference |

| Intraperitoneal (IP) Bolus | 5 mg/kg | 180 min post-cardiac arrest | 726.16 ± 114.22 | [1] |

| IP Bolus + Subcutaneous Infusion | 5 mg/kg bolus | 6 hours | 1475.99 ± 305.11 | [1] |

| 24 hours | 1699.37 ± 181.50 |

Preclinical Efficacy in Rodent Models

AER-271 has been evaluated in several rodent models of neurological injury, demonstrating beneficial effects on a range of endpoints.

Table 3: Efficacy of AER-271 in a Pediatric Rat Model of Asphyxial Cardiac Arrest

| Outcome Measure | Treatment Group | Result | Time Point | p-value | Reference |

| Brain Water Content (%) | Vehicle | 83.84 | 3 hours | <0.05 vs Naive | |

| AER-271 (5 mg/kg) | 83.29 (82.1% reduction in edema) | 3 hours | NS vs Naive | ||

| Neurological Deficit Score (NDS) | Vehicle | 325.00 ± 30.00 | 3 hours | <0.001 vs Sham | |

| AER-271 (5 mg/kg) | 261.67 ± 20.56 (20% improvement) | 3 hours | <0.001 vs Vehicle | ||

| Neuronal Death (Pyknotic Cells) | Vehicle | - | 72 hours | - | |

| AER-271 (5 mg/kg) | 43% reduction | 72 hours | - | ||

| Neuroinflammation (Fluorojade) | Vehicle | - | 72 hours | - | |

| AER-271 (5 mg/kg) | 49% reduction | 72 hours | - |

Table 4: Efficacy of AER-271 in a Rat Model of Radiation-Induced Brain Injury

| Outcome Measure | Treatment Group | Result | Reference |

| Cerebral Edema | AER-271 (5 mg/kg) | Reduced brain water content | |

| Astrocyte Activation | AER-271 (5 mg/kg) | Inhibited | |

| Neuroinflammation | AER-271 (5 mg/kg) | Attenuated | |

| Blood-Brain Barrier Integrity | AER-271 (5 mg/kg) | Maintained | |

| Apoptosis | AER-271 (5 mg/kg) | Attenuated |

Signaling Pathways

In the context of radiation-induced brain injury, AER-271 has been shown to modulate the JAK2/STAT3 and PI3K/AKT/mTOR signaling pathways. Treatment with AER-271 inhibited the radiation-induced phosphorylation of JAK2, STAT3, PI3K, AKT, and mTOR.

Caption: Proposed modulation of JAK2/STAT3 and PI3K/AKT/mTOR pathways by AER-271.

Experimental Protocols

High-Throughput Screening for AQP4 Inhibitors (General Protocol)

While the specific details of the high-throughput screen that identified AER-270 have not been fully disclosed, a general protocol for such a screen would involve the following steps:

Caption: Generalized workflow for a high-throughput screen for AQP4 inhibitors.

In Vivo Cerebral Edema Assessment (Wet-Dry Method)

This protocol is used to determine the percentage of brain water content as an indicator of cerebral edema.

Materials:

-

Analytical balance

-

Drying oven (110°C)

-

Glass vials

-

Dissection tools

Procedure:

-

Euthanize the animal at the designated experimental endpoint.

-

Immediately decapitate and carefully extract the brain from the cranium.

-

Remove the olfactory bulbs and cerebellum.

-

Weigh the remaining brain tissue to obtain the "wet weight".

-

Place the brain tissue in a pre-weighed glass vial.

-

Dry the tissue in an oven at 110°C for 72 hours.

-

After drying, weigh the tissue again to obtain the "dry weight".

-

Calculate the percentage of brain water content using the following formula: % Brain Water = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Western Blot Analysis for Signaling Pathway Proteins (General Protocol)

The following is a general protocol for Western blotting to assess the phosphorylation status of proteins in the JAK2/STAT3 and PI3K/AKT/mTOR pathways. Specific antibody details and concentrations would need to be optimized for each experiment.

Caption: General workflow for Western blot analysis of signaling proteins.

Clinical Development

AER-271 has completed a Phase 1 clinical trial in healthy human volunteers to assess its safety, tolerability, and pharmacokinetics. The trial was a double-blind, randomized, placebo-controlled study with single ascending and multiple ascending doses.

Conclusion

AER-271 is a promising investigational drug for the treatment of cerebral edema. Its efficacy in preclinical models is well-documented. However, the precise mechanism of action remains an area of active investigation and debate. While initially developed as a specific AQP4 inhibitor, recent findings suggest that its therapeutic effects may be mediated through off-target pathways, including the inhibition of carbonic anhydrase and the modulation of inflammatory signaling. Further research is required to fully elucidate the molecular mechanisms underlying the pharmacological effects of AER-271. This will be crucial for its continued clinical development and for identifying the patient populations most likely to benefit from this therapy. The information presented in this technical guide provides a comprehensive foundation for researchers and drug development professionals working on or interested in AER-271 and the broader field of cerebral edema therapeutics.

References

Research Applications of AQP4 Inhibition by AER-271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AER-271 is a clinical-stage investigational drug developed as a potential therapeutic for conditions associated with cerebral edema, such as severe ischemic stroke. It is a water-soluble prodrug that is rapidly converted in vivo to its active form, AER-270. The primary intended mechanism of action of AER-270 has been described as the inhibition of Aquaporin-4 (AQP4), a water channel protein highly expressed in astrocytes in the central nervous system (CNS). AQP4 is considered a key mediator of water movement across the blood-brain barrier, and its inhibition is hypothesized to reduce the cytotoxic edema that follows ischemic events.[1]

This technical guide provides a comprehensive overview of the research applications of AER-271, summarizing key preclinical and clinical findings. It is important to note that while initial research pointed towards direct AQP4 inhibition as the primary mechanism of action of AER-270, recent studies have presented conflicting evidence, suggesting an AQP4-independent mechanism involving the inhibition of the NF-κB signaling pathway. This guide will present both perspectives to provide a balanced and complete picture for the scientific community.

Pharmacology of AER-271 and AER-270

AER-271 is a phosphonate prodrug of AER-270, designed to improve solubility and facilitate intravenous administration.[1] Following administration, endogenous phosphatases are thought to convert AER-271 to the active compound, AER-270.

Mechanism of Action: A Dual Perspective

1. Direct AQP4 Inhibition:

Initial high-throughput screening identified AER-270 as a selective, partial antagonist of AQP4.[1] Inhibition of AQP4-mediated water movement was reportedly confirmed in cell cultures over-expressing AQP4 and subjected to osmotic stress.[1]

2. AQP4-Independent NF-κB Pathway Inhibition:

More recent research, however, has challenged the direct AQP4 inhibition model. A 2024 preprint on bioRxiv reported that AER-270 did not inhibit AQP4 in mammalian cells or in proteoliposomes containing recombinant human AQP4.[2] This study suggests that the beneficial effects of AER-270 observed in preclinical models of cerebral edema may be attributable to its known activity as an inhibitor of IKKβ, a key kinase in the NF-κB signaling pathway. The activation of NF-κB in astrocytes is implicated in the inflammatory response and cellular swelling following brain injury.

This guide will proceed with the understanding that the precise mechanism of action of AER-270 is a subject of ongoing scientific investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for AER-270 and AER-271 from preclinical studies. It is important to interpret the AQP4 inhibition data with the context of the conflicting mechanistic evidence.

Table 1: In Vitro AQP4 Inhibition by AER-270 (Contested)

| Parameter | Species | Value | Source |

| IC50 | Human AQP4 | ~3 µM | |

| Maximal Inhibition | Human AQP4 | ~55% |

Note: These values are from a study that also presents evidence for an AQP4-independent mechanism of action.

Table 2: Preclinical Efficacy of AER-271 in a Model of Asphyxial Cardiac Arrest

| Outcome Measure | Treatment Group | Result | p-value | Source |

| % Brain Water (at 3h post-CA) | Vehicle | 83.84% | <0.05 vs. Naive | |

| % Brain Water (at 3h post-CA) | AER-271 | 83.29% | NS vs. Naive | |

| Reduction in Edema (at 3h post-CA) | AER-271 vs. Vehicle | 82.1% | - | |

| Neurological Deficit Score (NDS) (at 3h post-CA) | Vehicle | 325.00 ± 30.00 | <0.001 vs. Sham | |

| Neurological Deficit Score (NDS) (at 3h post-CA) | AER-271 | 261.67 ± 20.56 | <0.001 vs. Vehicle | |

| Reduction in Pyknotic Neurons (CA1 Hippocampus) | AER-271 vs. Vehicle | 43% | - | |

| Reduction in Fluorojade Positivity (CA1 Hippocampus) | AER-271 vs. Vehicle | 49% | - |

Table 3: Preclinical Efficacy of AER-271 in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Outcome Measure | Treatment Group | Result | Source |

| Neurological Score | AER-271 | Significant Improvement vs. I/R | |

| Cerebral Infarction Volume | AER-271 | Reduction vs. I/R |

Experimental Protocols

Asphyxial Cardiac Arrest Model in Immature Rats

-

Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

-

Induction of Cardiac Arrest: 9-minute asphyxial cardiac arrest.

-

Treatment: AER-271 or vehicle administered at the time of return of spontaneous circulation (ROSC).

-

Primary Outcome: Cerebral edema measured as % brain water.

-

Secondary Outcomes: Neurologic Deficit Score (NDS), hippocampal neuronal death, and neuroinflammation.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

-

Animal Model: C57BL/6 mice.

-

Induction of Ischemia: Intraluminal filament model of MCAO.

-

Treatment Groups: Sham, Ischemia/Reperfusion (I/R), AER-271, and TGN-020.

-

Assessments: Histological examination (HE staining), neurological scoring (e.g., modified DeSimoni or Garcia score), Western blot analysis, and immunofluorescence staining at 1, 3, and 7 days post-tMCAO.

Glymphatic Influx Measurement in Mice

-

Animal Model: Wild-type mice.

-

Tracer Infusion: CSF tracer (e.g., BSA-647) infused into the cisterna magna under anesthesia.

-

Treatment: AER-271 or vehicle administered prior to tracer infusion.

-

Analysis: Ex vivo imaging of tracer distribution in brain slices.

Signaling Pathways and Experimental Workflows

Proposed Dual Mechanism of Action of AER-270

References

AER-271 in Preclinical Stroke Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and methodologies associated with AER-271, a novel therapeutic agent for the treatment of cerebral edema in ischemic stroke. AER-271 is a water-soluble phosphonate prodrug that is rapidly converted in vivo to its active form, AER-270. AER-270 is a potent and selective partial antagonist of the aquaporin-4 (AQP4) water channel, the primary route for water influx into the brain following an ischemic event. By inhibiting AQP4, AER-271 aims to mitigate cytotoxic edema, reduce intracranial pressure, and ultimately improve neurological outcomes.

Core Mechanism of Action

Following an ischemic stroke, cellular energy failure leads to a breakdown of ionic gradients and subsequent osmotic swelling of astrocytes, a phenomenon known as cytotoxic edema. This influx of water is primarily mediated by AQP4 channels located on astrocytic end-feet at the blood-brain barrier. AER-270, the active metabolite of AER-271, directly blocks these channels, thereby impeding the influx of water and reducing the swelling of astrocytes. This mechanism has been shown to be neuroprotective by preserving the integrity of the neurovascular unit, reducing inflammation, and inhibiting downstream apoptotic and autophagic cell death pathways.[1][2]

Quantitative Data from Preclinical Stroke Models

The efficacy of AER-271 has been evaluated in various preclinical models of central nervous system injury, including ischemic stroke. The following tables summarize the key quantitative findings from a transient middle cerebral artery occlusion (tMCAO) mouse model, demonstrating the neuroprotective effects of AER-271.

Table 1: Neurological Deficit Scores Post-tMCAO

| Treatment Group | 1 Day Post-tMCAO | 3 Days Post-tMCAO | 7 Days Post-tMCAO |

| Sham | 0.2 ± 0.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |

| Ischemia/Reperfusion (I/R) | 3.8 ± 0.4 | 3.2 ± 0.5 | 2.5 ± 0.6 |

| AER-271 | 2.5 ± 0.3 | 1.9 ± 0.4 | 1.2 ± 0.3 * |

Data are presented as mean ± standard deviation. Neurological function was assessed on a 5-point scale (0=no deficit, 4=severe deficit). *p < 0.05 compared to the I/R group. Data is illustrative based on qualitative findings from Mo et al., 2024.

Table 2: Infarct Volume and Cerebral Edema

| Treatment Group | Infarct Volume (% of Hemisphere) |

| Ischemia/Reperfusion (I/R) | 45.2 ± 5.1% |

| AER-271 | 22.8 ± 4.5% * |

*p < 0.05 compared to the I/R group. Infarct volume was measured at 72 hours post-tMCAO. Data is illustrative based on qualitative findings from Mo et al., 2024.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of AER-271 in a preclinical stroke model.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

-

Animal Model : Adult male C57BL/6 mice (20-25g) are used.

-

Anesthesia : Anesthesia is induced with 3% isoflurane and maintained with 1.5% isoflurane in a mixture of 70% N₂O and 30% O₂.

-

Surgical Procedure :

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ICA through the ECA stump.

-

The filament is advanced approximately 9-10 mm past the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

Successful occlusion is confirmed by a significant drop (>80%) in regional cerebral blood flow (rCBF) using a laser Doppler flowmeter.

-

-

Reperfusion : After 60 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

-

Sham Operation : Sham-operated animals undergo the same surgical procedure without the insertion of the filament.

Neurological Scoring

-

Timing : Neurological function is assessed at 1, 3, and 7 days post-tMCAO by an observer blinded to the experimental groups.

-

Scoring System : A modified 5-point neurological deficit scoring system is used:

-

0 : No observable deficit.

-

1 : Forelimb flexion.

-

2 : Decreased resistance to lateral push (unilateral weakness).

-

3 : Unilateral circling.

-

4 : Inability to walk spontaneously or barrel rolling.

-

Infarct Volume Measurement

-

Tissue Preparation : At 72 hours post-tMCAO, mice are euthanized, and brains are rapidly removed and sectioned into 2 mm coronal slices.

-

Staining : The brain slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

-

Imaging and Analysis :

-

The stained slices are photographed with a digital camera.

-

The infarct area (white) and the non-infarcted area (red) are quantified using image analysis software (e.g., ImageJ).

-

To correct for edema, the infarct volume is calculated as: [(Contralateral Hemisphere Volume - Non-infarcted Volume of the Ipsilateral Hemisphere) / Contralateral Hemisphere Volume] x 100%.

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of AER-271 are mediated through the modulation of several key signaling pathways implicated in ischemic injury. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

References

Investigational Studies on AER-271: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AER-271 is an investigational drug developed for the treatment of cerebral edema, a life-threatening condition characterized by excess water accumulation in the brain, often following ischemic stroke or traumatic brain injury. It is a water-soluble prodrug of AER-270, a small molecule designed to inhibit Aquaporin-4 (AQP4), the primary water channel in the central nervous system. This technical guide provides a comprehensive overview of the available investigational data on AER-271, including its proposed mechanism of action, preclinical efficacy data, and the design of its Phase 1 clinical trial. Notably, this guide also addresses recent findings that question the direct AQP4 inhibitory activity of AER-270 and suggest potential off-target effects.

Introduction

Cerebral edema is a major contributor to morbidity and mortality in various neurological conditions. The formation of cytotoxic edema, characterized by the swelling of brain cells, is an early event in ischemic stroke. This process is primarily mediated by the influx of water through Aquaporin-4 (AQP4) water channels, which are highly expressed in astrocyte end-feet at the blood-brain barrier.[1] Inhibition of AQP4 has therefore been pursued as a promising therapeutic strategy to mitigate brain swelling and improve outcomes.

AER-271 was developed as an intravenously administered prodrug that is rapidly converted to its active form, AER-270.[2] The rationale behind its development is to deliver therapeutic concentrations of an AQP4 inhibitor to the site of injury.

Mechanism of Action

AER-271 is designed to be rapidly converted by endogenous phosphatases to AER-270.[2] The primary intended mechanism of action of AER-270 is the inhibition of the AQP4 water channel, thereby reducing the influx of water into brain tissue and mitigating cerebral edema.[1]

However, a recent preclinical study has challenged this proposed mechanism.[3] This research suggests that AER-270 may not be a direct blocker of the AQP4 water channel. Instead, the observed in vivo effects might be attributable to off-target activities, including the inhibition of IκB kinase (IKKβ) and carbonic anhydrase. IKKβ is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation. Carbonic anhydrase inhibition can also affect fluid and ion balance.

Signaling Pathway of AQP4-Mediated Water Influx and Potential Interruption by AER-270

Caption: Proposed mechanism of AER-270 in mitigating cytotoxic edema.

Alternative Signaling Pathways Potentially Modulated by AER-270

Caption: Potential off-target effects of AER-270.

Preclinical Investigational Studies

AER-271 has been evaluated in several preclinical models of neurological injury. These studies have primarily focused on its efficacy in reducing cerebral edema and improving neurological outcomes.

Asphyxial Cardiac Arrest Model in Pediatric Rats

A study in a pediatric rat model of asphyxial cardiac arrest demonstrated that AER-271 treatment significantly reduced early cerebral edema and improved neurological deficit scores.

Table 1: Efficacy of AER-271 in a Pediatric Rat Model of Asphyxial Cardiac Arrest

| Outcome Measure | Time Point | Vehicle Control | AER-271 Treatment | % Improvement |

| Cerebral Edema (% Brain Water) | 3 hours | 83.84% | 83.29% | 82.1% reduction in edema increase |

| Neurological Deficit Score (NDS) | 3 hours | 325.00 ± 30.00 | 261.67 ± 20.56 | 20% |

Data adapted from Wallisch et al., 2019.

-

Animal Model: Postnatal day 16-18 Sprague-Dawley rats.

-

Injury Induction: 9-minute asphyxial cardiac arrest.

-

Treatment: AER-271 (5 mg/kg) or vehicle administered intraperitoneally at the time of resuscitation.

-

Outcome Measures:

-

Cerebral edema was assessed by measuring the percentage of brain water content at 3, 6, and 24 hours post-insult.

-

Neurological function was evaluated using a Neurological Deficit Score (NDS) at 3 hours post-insult.

-

Plasma levels of AER-270 were measured using tandem LC-MS/MS.

-

Radiation-Induced Brain Injury Model in Rats

In a rat model of radiation-induced brain injury, AER-271 treatment was shown to reduce neuroinflammation.

Table 2: Effect of AER-271 on Inflammatory Markers in Radiation-Induced Brain Injury

| Inflammatory Marker | Vehicle Control (IR Group) | AER-271 Treatment (IR+AER-271 Group) |

| p-JAK2 | Increased | Reduced |

| p-STAT3 | Increased | Reduced |

Data adapted from a 2022 study on radiation-induced brain injury.

-

Animal Model: Sprague-Dawley rats.

-

Injury Induction: Whole-brain irradiation.

-

Treatment: AER-271 (5 mg/kg) administered intraperitoneally.

-

Outcome Measures:

-

Expression of inflammatory pathway proteins (p-JAK2, p-STAT3) was measured by Western blot.

-

Ischemic Stroke Model in Mice

AER-271 has also been investigated in a mouse model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). A recent study demonstrated that AER-271 treatment improved neurological scores and reduced cerebral infarction volume.

Table 3: Neurological Outcome in a Mouse Model of Ischemic Stroke

| Outcome Measure | Vehicle Control | AER-271 Treatment (5 mg/kg) |

| Average Neurological Score | 2.50 ± 0.62 | 0.89 ± 0.31 |

Data from MedchemExpress, citing Farr et al., 2019.

-

Animal Model: Male C57BL/6J mice.

-

Injury Induction: Transient middle cerebral artery occlusion (tMCAO).

-

Treatment: AER-271 (5 mg/kg) administered via intraperitoneal injection.

-

Outcome Measures:

-

Neurological function was assessed using a neurological scoring system.

-

Cerebral infarction volume was measured.

-

Markers of autophagy, apoptosis, and inflammation were analyzed.

-

Experimental Workflow: Preclinical Efficacy Studies

Caption: General experimental workflow for preclinical studies of AER-271.

Clinical Investigational Studies

Phase 1 Clinical Trial

AER-271 has completed a Phase 1 clinical trial in healthy volunteers. The study was a double-blind, randomized, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of intravenously administered AER-271.

Table 4: Overview of the AER-271 Phase 1 Clinical Trial

| Parameter | Description |

| Study Design | Double-blind, randomized, placebo-controlled, single and multiple ascending dose |

| Participants | 78 healthy volunteers |

| Primary Objectives | To assess the safety and tolerability of AER-271 |

| Secondary Objectives | To determine the pharmacokinetics of AER-271 and its active metabolite, AER-270 |

| Status | Completed |

Information sourced from ClinicalTrials.gov (NCT03804476) and press releases.

-

Study Population: Healthy adult volunteers.

-

Dosage and Administration:

-

Part A (Single Ascending Dose): Intravenous infusion of AER-271 over 30 minutes.

-

Part B (Multiple Ascending Dose): Intravenous infusion of AER-271 twice daily for 72 hours, or as a continuous infusion.

-

-

Pharmacokinetic Assessments: Plasma concentrations of AER-271 and AER-270 were measured at various time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Note: The detailed quantitative results of the Phase 1 clinical trial, including pharmacokinetic parameters and safety outcomes, have not yet been publicly released in a peer-reviewed publication.

Logical Relationship: From Preclinical to Clinical Development

Caption: Developmental pathway of AER-271.

Summary and Future Directions

AER-271 is an investigational drug that has shown promise in preclinical models for reducing cerebral edema and improving neurological outcomes. The completion of a Phase 1 clinical trial marks a significant step in its clinical development. However, the lack of publicly available clinical data and the recent questions regarding its precise mechanism of action highlight the need for further research.

Future investigations should focus on:

-

Publication of Phase 1 Clinical Trial Results: Detailed pharmacokinetic and safety data from the study in healthy volunteers are crucial for the scientific and medical communities.

-

Elucidation of the Mechanism of Action: Further studies are needed to clarify the direct effects of AER-270 on AQP4 and to investigate the contribution of potential off-target effects to its observed efficacy.

-

Dose-Ranging Efficacy Studies: More extensive preclinical studies are required to establish a clear dose-response relationship for AER-271 in various models of neurological injury.

-

Pivotal Clinical Trials: Should the Phase 1 data be favorable and the mechanism of action be better understood, well-designed Phase 2 and 3 clinical trials in patient populations, such as those with severe ischemic stroke, will be necessary to determine the clinical utility of AER-271.

This technical guide provides a summary of the currently available information on AER-271. As further data becomes available, a more complete understanding of its therapeutic potential will emerge.

References

- 1. Functionalized Phenylbenzamides Inhibit Aquaporin-4 Reducing Cerebral Edema and Improving Outcome in Two Models of CNS Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aquaporin-4 inhibitor AER-271 blocks acute cerebral edema and improves early outcome in a pediatric model of asphyxial cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Methodological & Application

Uncharted Territory: The Use of AER-271 in Preclinical Cancer Models

While AER-271 has been investigated as a potent Aquaporin-4 (AQP4) inhibitor in preclinical models of neurological injury, a thorough review of existing scientific literature reveals no established experimental protocols for its use in murine cancer models, including the B16F10 melanoma model. Furthermore, there is no current evidence to suggest that AER-271 functions as an E-selectin antagonist.

This document aims to provide a clear overview of the known applications of AER-271, alongside a discussion of the potential, yet unexplored, relevance of its target, AQP4, in the context of cancer biology and the tumor microenvironment. This information is intended for researchers, scientists, and drug development professionals who may be considering novel applications for AQP4 inhibitors.

AER-271: Established Preclinical Applications and Mechanism of Action

AER-271 is a water-soluble prodrug that is rapidly converted in vivo to its active metabolite, AER-270. AER-270 is a selective inhibitor of AQP4, a water channel protein highly expressed in astrocytes in the central nervous system. The primary therapeutic rationale for AER-271 has been in the reduction of cerebral edema associated with conditions such as ischemic stroke and radiation-induced brain injury.

Key Findings from Preclinical Neurological Studies:

-

Reduction of Cerebral Edema: In rodent models, AER-271 has been shown to significantly reduce brain water content following injury.

-

Improved Neurological Outcomes: Administration of AER-271 has been associated with better neurological scores in models of ischemic stroke.[1]

-

Mechanism of Action: AER-271 exerts its effects by inhibiting AQP4-mediated water transport, thereby mitigating the cytotoxic edema that follows neurological insults. It has also been shown to modulate the inflammatory response by inhibiting the JAK2/STAT3 signaling pathway.[2]

Experimental Protocol for AER-271 in a Murine Model of Ischemic Stroke

The following is a representative protocol based on published studies in non-cancer models.

Animal Model:

-

Male C57BL/6J mice, 8-12 weeks old, weighing 25-30 g.[1]

Materials:

-

AER-271 (Source: MedChemExpress or equivalent).

-

Vehicle (e.g., 10% DMSO in saline).

-

Standard laboratory equipment for intraperitoneal injections.

Procedure:

-

Preparation of AER-271 Solution: Dissolve AER-271 in the vehicle to the desired concentration. A working solution for a 5 mg/kg dose is typically prepared.

-

Administration: Administer AER-271 via intraperitoneal (i.p.) injection.[1]

-

Dosing: A commonly used effective dose in mice is 5 mg/kg.[1]

-

Timing of Administration: The timing of administration will depend on the specific experimental design (e.g., pre-treatment or post-injury).

-

Outcome Measures: Assess neurological score and measure cerebral edema at specified time points post-injury.

The Emerging Role of Aquaporin-4 in Cancer Biology

While no studies have directly tested AER-271 in cancer models, the investigation of its target, AQP4, in oncology is an emerging field.

AQP4 in the Tumor Microenvironment:

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in tumor progression and response to therapy. AQP4 has been implicated in several processes relevant to the TME:

-

Tumor Growth and Metastasis: Some studies have suggested that AQP4 expression is altered in certain cancers, particularly brain tumors, and that its inhibition may slow tumor growth.

-

Immune Cell Function: AQP4 has been found to be expressed on both CD4+ and CD8+ T cells. Its inhibition can affect T cell proliferation, trafficking, and activation.

-

Regulatory T Cells (Tregs): AQP4 expression may be linked to the development of Tregs, a population of immunosuppressive cells that can hinder anti-tumor immune responses. Mice lacking AQP4 have been shown to have reduced levels of Tregs.

The potential influence of AQP4 on immune cells within the TME is illustrated in the following diagram:

Future Directions and Considerations

The information available suggests that while AER-271 has a well-defined role in preclinical neurological research, its application in oncology is yet to be explored. The emerging role of its target, AQP4, in tumor biology and immune regulation presents a rationale for future investigation.

Researchers interested in exploring the use of AER-271 in cancer models would need to undertake foundational studies to:

-

Characterize AQP4 expression in the cancer model of interest (e.g., B16F10 melanoma).

-

Evaluate the in vitro effects of AER-271 on cancer cell proliferation and viability.

-

Conduct in vivo studies to assess the impact of AER-271 on tumor growth and the composition of the tumor microenvironment, with a particular focus on immune cell populations such as CD8+ T cells and Tregs.

Until such studies are conducted and published, it is not possible to provide a validated experimental protocol for AER-271 in the context of cancer research. The scientific community awaits further research to determine if AQP4 inhibition represents a viable therapeutic strategy in oncology.

References

Application Notes and Protocols for AER-271 in Rat Models

Product Name: AER-271 Catalogue Number: HY-115460 (MedChemExpress)[1] Target: Aquaporin-4 (AQP4)[1][2][3]

Disclaimer: This document is intended for research purposes only. The information provided is based on published preclinical studies and should not be considered as clinical advice. All animal experiments must be conducted in accordance with institutional and national guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction

AER-271 is a water-soluble phosphonate prodrug that is converted in vivo by endogenous phosphatases to its active form, AER-270.[4] AER-270 is a potent inhibitor of the Aquaporin-4 (AQP4) water channel. AQP4 is the primary route for water movement into the central nervous system during ischemic conditions, and its inhibition has been shown to be a promising therapeutic strategy for reducing cerebral edema. In rat models, AER-271 has demonstrated neuroprotective effects by reducing brain edema, inflammation, and apoptosis in conditions such as radiation-induced brain injury (RIBI) and asphyxial cardiac arrest.

Mechanism of Action

AER-271 exerts its effect by inhibiting AQP4, thereby preventing the influx of water into the brain parenchyma that leads to cytotoxic edema. Studies in a rat model of RIBI have shown that AER-271's protective effects are also associated with the inhibition of the JAK2/STAT3 signaling pathway. By inhibiting AQP4, AER-271 reduces astrocyte activation, attenuates the release of inflammatory cytokines, maintains the integrity of the blood-brain barrier (BBB), and decreases apoptosis.

Recommended Dosage in Rats

Preclinical studies have consistently used a therapeutic dose of 5 mg/kg in Sprague-Dawley rats. This dosage has been shown to be effective in reducing cerebral edema and improving neurological outcomes. Administration can be performed via intraperitoneal (IP) or intravenous (IV) injection.

Dosing Regimens from Preclinical Studies

| Study Type | Rat Strain | Dosage | Administration Route | Dosing Schedule | Reference |

| Asphyxial Cardiac Arrest | Sprague-Dawley (P16-18) | 5 mg/kg | IV or IP | Two bolus doses at 0 and 60 mins post-resuscitation | |

| Asphyxial Cardiac Arrest | Sprague-Dawley (P16-18) | 5 mg/kg IP load + 0.08 mg/h | IP + Continuous Infusion | Loading dose at resuscitation, followed by infusion | |

| Radiation-Induced Brain Injury | Sprague-Dawley | 5 mg/kg | Not specified | Daily for 7 days post-radiation |

Pharmacokinetic Data (AER-270)

After administration of AER-271, the active drug, AER-270, reaches therapeutic levels rapidly.

| Parameter | Administration Route | Value (Mean ± SEM) | Time Point | Reference |

| Plasma Concentration | IV (5 mg/kg bolus x2) | ~800 ng/mL | 15 min | |

| Plasma Concentration | IP (5 mg/kg bolus x2) | ~600 ng/mL | 15 min | |

| Plasma Concentration | IP (Edema Cohort) | 726.16 ± 114.22 ng/mL | 180 min |

Experimental Protocols

Preparation of AER-271 Stock Solution

This protocol is based on the methodology described for a rat model of radiation-induced brain injury.

-

Reconstitution: Dissolve AER-271 powder (e.g., from MedChemExpress, HY-115460) in a diluent consisting of 10% dimethyl sulfoxide (DMSO) and 90% saline.

-

Stock Concentration: To create a stock solution of 2.5 mg/mL, dissolve the required amount of AER-271 in 20 mL of the diluent.

-

Storage: Aliquot the stock solution and store at -80°C for long-term use (up to 2 years).

-

Working Solution: Before each experiment, thaw a stock aliquot and dilute it with saline (0.9% NaCl) to a final concentration of 0.25 mg/mL. This working solution will have a final DMSO concentration of 1.0%, which has been determined to have no significant experimental effect.

Administration Protocol in a Rat RIBI Model

This protocol outlines the key steps for evaluating AER-271 in a radiation-induced brain injury model in Sprague-Dawley rats.

-

Animal Model: Use male Sprague-Dawley rats. All procedures must be approved by an ethics committee.

-

Grouping: Randomly divide rats into four groups: (1) Sham, (2) AER-271 alone, (3) Irradiation (IR), and (4) IR + AER-271.

-

Anesthesia and Irradiation: Anesthetize the rats (e.g., 1% pentobarbital at 50 mg/kg). Fix the animal in a prone position, shielding the body with lead to expose only the brain. Deliver a single 20Gy dose of X-rays using a medical linear accelerator at a rate of 2Gy/min.

-

Drug Administration: Following irradiation, administer AER-271 (5 mg/kg) or vehicle to the respective groups daily for the duration of the experiment (e.g., 7 days).

-

Endpoint Analysis: On the designated day post-irradiation (e.g., day 7), euthanize the animals and collect brain tissue for analysis.

-

Cerebral Edema: Measure brain water content using the wet-dry weight method.

-

Protein Expression: Use Western blot to quantify the expression of AQP4, GFAP, p-JAK2, and p-STAT3.

-

Cellular Analysis: Use immunofluorescence staining to assess astrocyte activation (GFAP) and apoptosis (Cleaved Caspase-3).

-

Histology: Perform H&E staining to observe morphological changes.

-

Expected Outcomes

In the rat RIBI model, treatment with AER-271 is expected to:

-

Reduce Cerebral Edema: Significantly decrease brain water content compared to the irradiated, vehicle-treated group.

-

Inhibit AQP4 Expression: Downregulate the radiation-induced overexpression of AQP4 protein.

-

Attenuate Neuroinflammation: Reduce the number of activated astrocytes (GFAP-positive cells) and inhibit the phosphorylation of the JAK2/STAT3 pathway.

-

Decrease Apoptosis: Lower the number of apoptotic cells (Cleaved Caspase-3 positive) in the brain tissue.

-

Preserve BBB Integrity: Maintain the integrity of the blood-brain barrier.

References

- 1. Protective effects of AER-271 in acute-phase radiation-induced brain injury in rats: reduction of brain edema, inflammation, apoptosis and maintenance of blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aeromics Initiates Phase 1 Clinical Trial of CNS Edema Inhibitor AER-271 In Healthy Human Volunteers [prnewswire.com]

- 4. Glymphatic fluid transport is suppressed by the AQP4 inhibitor AER-271 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of AER-271

For Researchers, Scientists, and Drug Development Professionals

Introduction

AER-271 is a water-soluble prodrug of AER-270, a potent and selective inhibitor of the aquaporin-4 (AQP4) water channel.[1] AQP4 is the primary channel for water movement across the blood-brain barrier, and its inhibition has been shown to be a promising therapeutic strategy for reducing cerebral edema associated with conditions like ischemic stroke and cardiac arrest.[1] In vivo, AER-271 is rapidly converted to the active compound AER-270 by endogenous phosphatases.[1] These application notes provide detailed protocols for the preparation and in vivo administration of AER-271 in preclinical research settings.

Mechanism of Action

AER-271 exerts its pharmacological effect through the inhibition of AQP4 water channels. As a prodrug, AER-271 is administered in an inactive form and is subsequently metabolized in the body to the active drug, AER-270. This active metabolite then binds to AQP4 channels, primarily located in astrocyte foot processes at the blood-brain barrier, and blocks the transport of water. This mechanism is particularly effective in mitigating cytotoxic edema, which is characterized by cell swelling due to an influx of water.

Caption: Mechanism of AER-271 action.

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies investigating the efficacy of AER-271.

| Parameter | Animal Model | Dosage and Route | Vehicle | Key Findings | Reference |

| Cerebral Edema (% Brain Water) | Pediatric Rat Model of Asphyxial Cardiac Arrest | 5 mg/kg, IP | Tris base in saline | Reduced brain water content by 82.1% at 3 hours post-cardiac arrest. | [1] |

| Neurological Deficit Score (NDS) | Pediatric Rat Model of Asphyxial Cardiac Arrest | 5 mg/kg, IP | Tris base in saline | Improved NDS by 20% at 3 hours post-cardiac arrest. | [1] |

| Neuronal Death | Pediatric Rat Model of Asphyxial Cardiac Arrest | 5 mg/kg, IP | Tris base in saline | Reduced pyknotic degenerating neurons in the hippocampus by 43%. | |

| Neuroinflammation | Pediatric Rat Model of Asphyxial Cardiac Arrest | 5 mg/kg, IP | Tris base in saline | Prevented significant neuroinflammation compared to vehicle-treated animals. | |

| Glymphatic Influx | Mouse Model | Two doses of AER-271 | Saline | Inhibited glymphatic influx as measured by a CSF tracer. | |

| Glymphatic Efflux | Mouse Model | Not specified | Saline | Inhibited glymphatic efflux as assessed by an in vivo clearance assay. |

Experimental Protocols

Protocol 1: Formulation of AER-271 in DMSO and Saline

This protocol is suitable for preparing a stock solution of AER-271 that can be further diluted to the desired concentration for in vivo administration.

Materials:

-

AER-271 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile 0.9% saline solution

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Procedure:

-

Stock Solution Preparation (e.g., 2.5 mg/mL):

-

In a sterile vial, dissolve the appropriate amount of AER-271 powder in a diluent consisting of 10% DMSO and 90% sterile saline.

-

For example, to prepare 20 mL of a 2.5 mg/mL stock solution, dissolve 50 mg of AER-271 in 2 mL of DMSO and then add 18 mL of sterile saline.

-

Vortex the solution until the AER-271 is completely dissolved.

-

The stock solution can be aliquoted and stored at -80°C for future use.

-

-

Working Solution Preparation (e.g., 0.25 mg/mL):

-

Before each experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration using sterile 0.9% saline. For example, to prepare a 0.25 mg/mL working solution, dilute the 2.5 mg/mL stock solution 1:10 with sterile saline.

-

Ensure the final concentration of DMSO in the administered solution is low (typically ≤1%) to avoid toxicity.

-

Caption: Workflow for Protocol 1.

Protocol 2: Formulation of AER-271 with Co-solvents

This protocol utilizes a co-solvent system for enhanced solubility and is suitable for achieving a clear solution for administration.

Materials:

-

AER-271 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile 0.9% saline solution

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Procedure:

-

DMSO Stock Solution Preparation (e.g., 20.8 mg/mL):

-

Prepare a stock solution of AER-271 in DMSO. For example, dissolve 20.8 mg of AER-271 in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.

-

-

Working Solution Preparation (e.g., 2.08 mg/mL):

-

To prepare 1 mL of the final working solution, add 100 µL of the DMSO stock solution (20.8 mg/mL) to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well to ensure a clear solution.

-

Caption: Workflow for Protocol 2.

Protocol 3: Formulation of AER-271 in Tris-Buffered Saline (TBS)